molecular formula C10H14ClN3 B12338997 4-Chloro-2-ethyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine

4-Chloro-2-ethyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine

Cat. No.: B12338997
M. Wt: 211.69 g/mol
InChI Key: VTXJFGCYQSGOFD-UHFFFAOYSA-N
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Description

4-Chloro-2-ethyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine is a heterocyclic compound with a bicyclic structure that includes a pyrimidine ring fused to an azepine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-ethyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-ethylpyrimidine with a chlorinating agent to introduce the chlorine atom at the 4-position, followed by cyclization to form the azepine ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-ethyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include chlorinating agents, oxidizing agents, reducing agents, and various nucleophiles. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom .

Scientific Research Applications

4-Chloro-2-ethyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-2-ethyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimido[4,5-d]azepine derivatives, such as:

Uniqueness

4-Chloro-2-ethyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine is unique due to its specific substitution pattern and the presence of an ethyl group at the 2-position. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C10H14ClN3

Molecular Weight

211.69 g/mol

IUPAC Name

4-chloro-2-ethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine

InChI

InChI=1S/C10H14ClN3/c1-2-9-13-8-4-6-12-5-3-7(8)10(11)14-9/h12H,2-6H2,1H3

InChI Key

VTXJFGCYQSGOFD-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(CCNCC2)C(=N1)Cl

Origin of Product

United States

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